

sulfamonomethoxine complex formation stability constants

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sulfamonomethoxine

CAS No.: 1220-83-3

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Stability Constants of Sulfamonomethoxine Complexes

The following table summarizes the quantitative data found for SMM complexes with Human Serum Albumin (HSA).

Complex Type	Stability Constant (K_a)	Experimental Temperature	Experimental Method	Reference
HSA-SMM [1]	($3.02 \times 10^5 \text{ L} \cdot \text{mol}^{-1}$)	298 K	Fluorescence Quenching	[1]
HSA-SMM [1]	($2.02 \times 10^5 \text{ L} \cdot \text{mol}^{-1}$)	304 K	Fluorescence Quenching	[1]
HSA-SMM [1]	($1.32 \times 10^5 \text{ L} \cdot \text{mol}^{-1}$)	310 K	Fluorescence Quenching	[1]

For context, another study investigated a similar sulfonamide, **sulfadimethoxine (SMT)**, with HSA. The binding constant for the HSA-SMT complex was found to be ($2.31 \times 10^4 \text{ L} \cdot \text{mol}^{-1}$) at 298 K, and the interaction was also determined to be spontaneous with a single binding site [2].

Experimental Protocols for Key Data

The stability constant data for SMM was primarily obtained through well-established biophysical techniques. Here are the detailed methodologies from the key studies:

Fluorescence Quenching Spectroscopy [1]

- **Objective:** To determine the binding affinity and mechanism between SMM and Human Serum Albumin (HSA).
- **Procedure:**
 - A stock solution of HSA was prepared in phosphate buffer saline (PBS, pH 7.4).
 - The concentration of HSA was kept fixed, while increasing concentrations of SMM were added to the solution.
 - The fluorescence emission spectra of HSA were recorded in the range of 300-500 nm upon excitation at 280 nm.
 - The measurements were conducted at three different temperatures (298 K, 304 K, and 310 K).
 - The fluorescence intensity data were analyzed using the Stern-Volmer equation to determine the quenching constant and the modified Stern-Volmer equation to calculate the binding constant (K_a) and the number of binding sites (n).
- **Supporting Techniques:** The findings from fluorescence quenching were complemented by molecular docking simulations, which helped visualize the binding conformation and identify specific interaction forces (e.g., hydrogen bonds, van der Waals forces) within the HSA binding pocket.

Spectroscopy and Molecular Docking for SMT (Analogous Compound) [2]

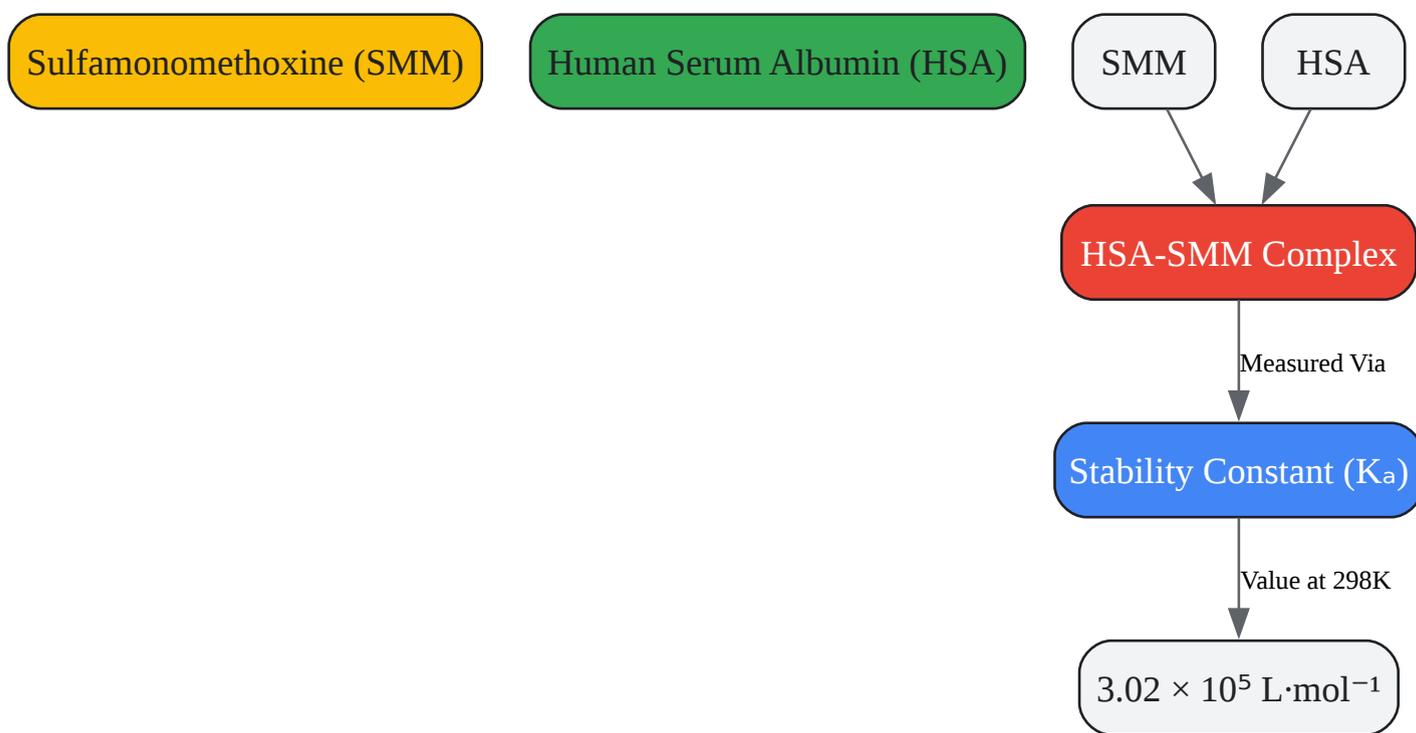
This protocol provides a methodology for a closely related sulfonamide, offering a comparable approach.

- **Objective:** To investigate the interaction between sulfadimethoxine (SMT) and HSA.
- **Procedure:**
 - Steady-state and time-resolved fluorescence measurements were used to confirm the quenching mechanism (static vs. dynamic).
 - Thermodynamic parameters (ΔG , ΔH , ΔS) were calculated from binding constants measured at different temperatures (298 K, 303 K, 308 K) to identify the main driving forces of the interaction.

- Fourier-Transform Infrared (FTIR) spectroscopy and three-dimensional fluorescence spectroscopy were employed to study the conformational changes in HSA upon binding.
- Molecular docking was performed to predict the precise binding location and the amino acid residues involved in the interaction with SMT.

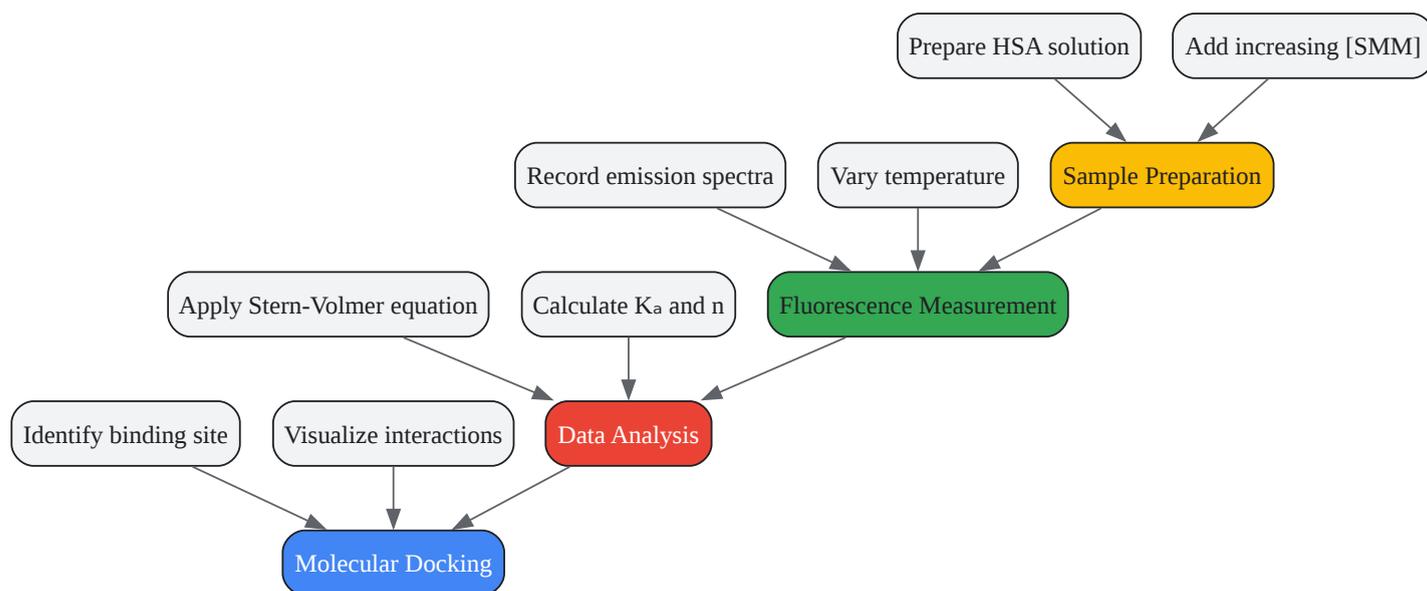
Complex Formation Relationships and Experimental Workflow

The research indicates that SMM and related sulfonamides primarily form complexes with serum albumin. The following diagram illustrates the relationship between the complex types and the key experimental data available.



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The general workflow for determining the stability constant of an SMM-HSA complex via fluorescence spectroscopy is outlined below.



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Key Insights for Researchers

- **Primary Interaction:** The most studied and quantitatively defined complex for SMM is with **Human Serum Albumin**. This interaction is critical for understanding the drug's pharmacokinetics, including its distribution and elimination in the body [2] [1].
- **Binding Forces:** The complex formation is primarily driven by **hydrogen bonding and van der Waals forces**, as indicated by the thermodynamic parameters (negative ΔH and ΔS) [2]. Molecular docking confirms that these interactions stabilize the drug within the binding pocket of HSA.
- **Research Gap:** The search results did not reveal specific stability constants for SMM complexes with other common ligands, such as cyclodextrins or crown ethers, which are often investigated in drug formulation. Future research could focus on quantifying these interactions.

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References

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2. Interactions between Human Serum Albumin and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [sulfamonomethoxine complex formation stability constants].

Smolecule, [2026]. [Online PDF]. Available at:

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